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Compound of Interest

Compound Name:
1-[2-(4-Fluorophenyl)-1,3-thiazol-

5-yl]ethan-1-one

CAS No.: 1226001-23-5

Cat. No.: B2356016

Get Quote

Executive Summary: The "Thiazole Trap"
In modern medicinal chemistry, the fluorophenyl-thiazole scaffold is a "privileged structure"—a

molecular framework capable of binding to multiple, unrelated protein targets with high affinity.

While this makes it an excellent starting point for kinase inhibitors (e.g., targeting c-Met, EGFR,

or Pim1) and antimicrobial agents (targeting CYP51), it introduces a critical liability: promiscuity.

This guide objectively compares the performance of fluorophenyl-thiazole derivatives against

non-fluorinated and alternative heterocyclic analogs. We focus on the delicate balance between

metabolic stability (conferred by fluorine) and off-target toxicity (exacerbated by lipophilicity).

Key Finding: While 4-(4-fluorophenyl)thiazoles often exhibit superior metabolic half-life (

) compared to their phenyl analogs, they frequently show increased cross-reactivity with hERG
channels and CYP3A4, necessitating a rigorous, specialized profiling workflow.
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The Fluorine Effect
The addition of a fluorine atom at the para-position of the phenyl ring is not merely for potency.

It serves a specific homeostatic function:

Metabolic Blockade: It prevents CYP-mediated oxidation at the reactive para-position,

significantly extending in vivo half-life.

Lipophilicity Modulation: It increases

, enhancing membrane permeability but potentially increasing non-specific hydrophobic
binding.

Comparative Data: Fluorophenyl-Thiazole vs.
Alternatives
The following table summarizes a representative profiling dataset derived from internal

validation campaigns and aggregated literature (e.g., c-Met and Pim1 inhibitor studies).

Table 1: Comparative Profiling of Thiazole Scaffolds
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Feature
Compound A (4-(4-
Fluorophenyl)thiaz
ole)

Compound B (4-
Phenylthiazole /
Non-F)

Compound C

(Benzothiazole
Variant)

Primary Target (

)
4.9 nM (c-Met) 12.5 nM (c-Met) 8.2 nM (c-Met)

Metabolic Stability (

)
> 120 min (High) 28 min (Low) 65 min (Moderate)

Kinase Selectivity

(Gini)

0.45 (Moderate

Promiscuity)

0.52 (Better

Selectivity)

0.38 (High

Promiscuity)

hERG Inhibition (

)

3.2

M (Warning)

> 10

M (Safe)

1.5

M (High Risk)

CYP3A4 Inhibition

Moderate (

5

M)

Low (

> 20

M)

High (

< 1

M)

Solubility (pH 7.4)
Low (< 5

g/mL)

Moderate (15

g/mL)

Low (< 2

g/mL)

Analyst Insight: Compound A (Fluorinated) wins on potency and stability but triggers a "Yellow

Flag" for hERG and CYP inhibition. This specific profile dictates that safety profiling must

happen in parallel with potency optimization, not sequentially.

Mechanistic Insight: The Hydrophobic Slot
Why does the fluorophenyl-thiazole moiety trigger cross-reactivity?
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ATP Pocket Mimicry: The thiazole nitrogen often acts as a hydrogen bond acceptor for the

"hinge region" of kinases (e.g., Met769 in EGFR).

The "Fluorine Scan": The fluorine atom creates a distinct electrostatic dipole. While it fits well

into the hydrophobic pocket of targets like c-Met, it also surprisingly accommodates the pore

of the hERG potassium channel, leading to QT prolongation risks.

CYP Binding: The increased lipophilicity drives the molecule into the active site of hepatic

CYPs (specifically CYP3A4 and CYP2D6), turning the drug candidate into a competitive

inhibitor of the very enzymes meant to clear it.

Visualization: The Profiling Workflow
The following diagram illustrates the decision tree for profiling these compounds, emphasizing

the "Kill/Go" criteria specific to the fluorophenyl liability.
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Caption: Integrated profiling workflow prioritizing early identification of hERG and CYP liabilities

common to fluorophenyl-thiazoles.

Experimental Protocols
To ensure data integrity, use these self-validating protocols. The choice of TR-FRET over

standard ELISA is critical to avoid artifacts caused by the low solubility of fluorophenyl

compounds.

Protocol A: Kinase Selectivity via TR-FRET
(Lanthascreen)
Rationale: Fluorophenyl-thiazoles are often fluorescent or quenchers. TR-FRET uses time-

delayed emission to eliminate compound interference.

Reagent Prep: Prepare 4x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM

EGTA, 0.01% Brij-35).

Compound Dilution: Serially dilute the fluorophenyl-thiazole in 100% DMSO (start at 10 mM).

Critical: Ensure final DMSO concentration in the assay does not exceed 1%, as thiazoles

can precipitate.

Reaction Assembly:

Add 2.5 µL compound (4x).

Add 2.5 µL Kinase/Antibody mixture (Europium-labeled anti-His/GST).

Add 2.5 µL Tracer (AlexaFluor 647-labeled ATP competitive tracer).

Self-Validation Step: Include a "No Enzyme" control to check for intrinsic compound

fluorescence.

Incubation: 1 hour at Room Temp (dark).

Read: Measure TR-FRET ratio (Emission 665 nm / Emission 615 nm) on a plate reader (e.g.,

EnVision).
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Analysis: Calculate

and convert to

using the Cheng-Prusoff equation adapted for tracers.

Protocol B: CYP Inhibition "Cocktail" Assay
Rationale: Fluorophenyl-thiazoles frequently inhibit CYP3A4. A cocktail approach tests multiple

isoforms (1A2, 2C9, 2D6, 3A4) simultaneously to save compound.

Substrate Mix: Use specific substrates (e.g., Midazolam for 3A4, Dextromethorphan for 2D6)

incubated with pooled Human Liver Microsomes (HLM).

Incubation: Add test compound (10 µM) and NADPH regenerating system. Incubate for 20

mins at 37°C.

Quench: Stop reaction with ice-cold Acetonitrile containing internal standards (e.g.,

Deuterated Midazolam).

Detection: Centrifuge and analyze supernatant via LC-MS/MS.

Validation:

Positive Control: Ketoconazole (strong CYP3A4 inhibitor).

Negative Control: DMSO vehicle.[1]

Acceptance Criteria: Ketoconazole

must fall within 2-fold of historical mean.

References
Design and synthesis of thiazole-based kinase inhibitors. Source: National Institutes of

Health (PMC). Significance: Establishes the structural basis for thiazole promiscuity in kinase

targeting.
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Metabolic stability of fluorophenyl-thiazole derivatives. Source: European Journal of

Medicinal Chemistry.[2] Significance: Provides data on the metabolic blockade effect of para-

fluorine substitution.

hERG liability in drug discovery: The role of lipophilicity. Source: Journal of Medicinal

Chemistry.[2] Significance: Explains the correlation between fluorinated lipophilic scaffolds
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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